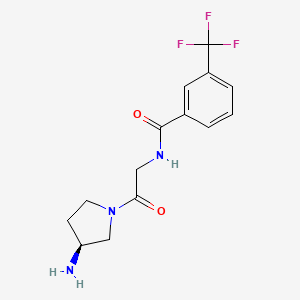

(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide

Description

(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide (CAS: 857650-90-9) is a chiral benzamide derivative featuring a pyrrolidine ring with a primary amine at the 3-position and a trifluoromethyl-substituted benzamide group. Its molecular formula is C₁₄H₁₆F₃N₃O₂ (free base) or C₁₄H₁₇ClF₃N₃O₂ in its hydrochloride salt form (CAS: 857651-01-5), with a molecular weight of 351.75 g/mol for the salt . The compound is commercially available as a research chemical, indicating its relevance in medicinal chemistry and drug discovery, particularly for targeting enzymes or receptors where the trifluoromethyl group enhances binding affinity .

Properties

IUPAC Name |

N-[2-[(3S)-3-aminopyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20/h1-3,6,11H,4-5,7-8,18H2,(H,19,22)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRHTENCTZKMOJ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide, also known by its CAS number 857651-01-5, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H17ClF3N3O2, with a molecular weight of 351.75 g/mol. The structure includes a trifluoromethyl group and an aminopyrrolidine moiety, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H17ClF3N3O2 |

| Molecular Weight | 351.75 g/mol |

| CAS Number | 857651-01-5 |

| Purity | 98% |

Research indicates that this compound may exert its effects through modulation of cellular pathways involved in stress responses, particularly in pancreatic β-cells. It has been suggested that this compound can protect against endoplasmic reticulum (ER) stress-induced apoptosis, which is critical in the context of diabetes mellitus.

Therapeutic Applications

-

Diabetes Management

- A study highlighted that derivatives of this compound could protect pancreatic β-cells from ER stress, which is pivotal in the development of diabetes. The compound demonstrated significant protective effects with an EC50 value as low as 0.1 ± 0.01 μM, indicating high potency in preserving cell viability under stress conditions .

-

Neuroprotective Effects

- Preliminary findings suggest potential neuroprotective properties, although more research is needed to elucidate the specific mechanisms and efficacy in neurodegenerative diseases.

Study on β-cell Protection

In a focused study on β-cell protection against ER stress, several analogs were synthesized based on the structure of this compound. The results indicated that modifications to the core structure led to varying degrees of protective activity:

| Compound ID | Max Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| 5a | 45 | 18 ± 4 |

| 5g | 88 | 13 ± 1 |

The maximum activity represents the percentage rescue from ER stress-induced cell viability loss .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolidine-Substituted Benzamides

(a) (S)-N-(2-((1-Benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide (CAS: 226228-42-8)

- Structural Differences: This analog replaces the 3-aminopyrrolidine in the target compound with a 1-benzylpyrrolidin-3-yl group. The benzyl substitution increases lipophilicity (logP) and molecular weight (405.41 g/mol vs. 351.75 g/mol for the hydrochloride salt of the target) .

- Functional Implications: The benzyl group may enhance membrane permeability but could reduce solubility.

(b) N-[2-[(3S)-3-[[4-Hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide

- Structural Differences : This compound introduces a bulky cyclohexyl-pyrimidinyl substituent on the pyrrolidine, significantly increasing molecular complexity.

- Functional Implications : The added aromatic systems (pyrimidine, pyridine) likely improve target selectivity for kinases or nucleic acid-binding proteins but may reduce metabolic stability .

Benzamides with Trifluoromethyl and Heterocyclic Groups

(a) (E)-N-(5-(2-(2-(4-Methoxy-2,3-dimethylbenzylidene)hydrazinyl)-2-oxoethyl)-1H-pyrazol-3-yl)-3-(trifluoromethyl)benzamide (8a–8k Series)

- Structural Differences : These derivatives incorporate pyrazole and hydrazinyl moieties, with melting points ranging from 177–217°C .

- Functional Implications : The hydrazine linker may confer chelating properties or reactivity toward electrophiles, making these compounds suitable for metal-catalyzed reactions or protease inhibition .

(b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Structural Differences : This compound replaces the pyrrolidine with a pyrazolopyrimidine-chromen system, creating a polycyclic structure.

Non-Pyrrolidine Benzamides

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Differences : Lacks the pyrrolidine and trifluoromethyl groups, instead featuring a hydroxydimethylethyl chain.

- Functional Implications : The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, highlighting a divergent application in synthetic chemistry rather than therapeutics .

Key Comparative Data

Q & A

Q. How can researchers optimize the synthetic route for (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide to ensure high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation, pyrrolidine functionalization, and trifluoromethyl group introduction. Key steps include:

- Amide Coupling : Use coupling agents like HATU or EDCI in anhydrous DMF to link the benzamide moiety to the pyrrolidine intermediate.

- Amination : Optimize reaction time and temperature (e.g., 50–60°C in THF) for introducing the 3-aminopyrrolidine group to avoid side reactions.

- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization in ethanol to achieve >95% purity .

- Catalysts : Palladium-based catalysts may enhance efficiency in trifluoromethylation steps .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) confirm stereochemistry and functional groups (e.g., amide protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 316.1) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and detect enantiomeric impurities .

- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and NH bending modes .

Q. What are recommended approaches for initial biological screening of this compound?

Methodological Answer:

- In Vitro Target Binding : Use fluorescence polarization or SPR to measure affinity for CCR2 receptors (IC₅₀ values <100 nM indicate potency) .

- Cell-Based Assays : Test inhibition of monocyte chemotaxis in THP-1 cells using transwell migration assays .

- Selectivity Screening : Cross-test against related GPCRs (e.g., CCR5, CXCR4) to evaluate specificity .

Advanced Research Questions

Q. How can researchers rigorously analyze enantiomeric purity, and what challenges arise?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) to resolve (S)- and (R)-enantiomers. Validation requires:

- Circular Dichroism (CD) : Correlate HPLC results with CD spectra (λ = 220–260 nm) for absolute configuration confirmation .

- Challenge : Trace solvents (e.g., DMSO) may interfere with chiral separation; pre-purify via lyophilization .

Q. How to address discrepancies between in vitro potency and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Low oral bioavailability (<20%) may necessitate prodrug strategies .

- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., oxidative deamination of the pyrrolidine group) that reduce activity .

- Tissue Distribution : Autoradiography with ¹⁴C-labeled compound quantifies target organ penetration .

Q. What strategies guide structure-activity relationship (SAR) studies to enhance CCR2 antagonism?

Methodological Answer:

- Substituent Modification : Systematically replace the trifluoromethyl group with CF₃→Cl or Br to evaluate steric/electronic effects on binding .

- Scaffold Hopping : Synthesize analogs with pyridine or pyrazine rings instead of benzamide to improve solubility .

- In Silico Modeling : Docking studies (e.g., Schrödinger Glide) identify key interactions with CCR2 residues (e.g., Lys109 and Asp291) .

- Data Correlation : Plot IC₅₀ values against computed LogP to balance potency and lipophilicity .

Q. How to resolve contradictory data in target engagement assays?

Methodological Answer:

- Orthogonal Assays : Combine SPR (for kinetic parameters) with cellular β-arrestin recruitment assays to confirm target engagement .

- Negative Controls : Include inactive enantiomers (e.g., (R)-isomer) to rule out nonspecific binding .

- Buffer Optimization : Vary pH (6.5–7.5) and ionic strength to mimic physiological conditions and stabilize receptor-ligand complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.